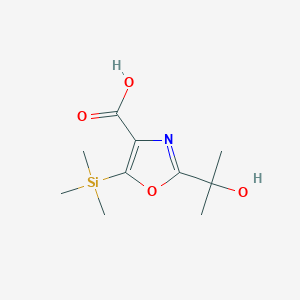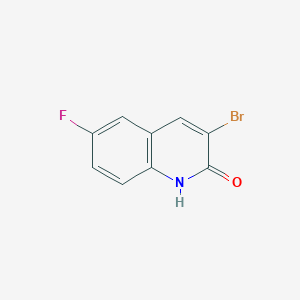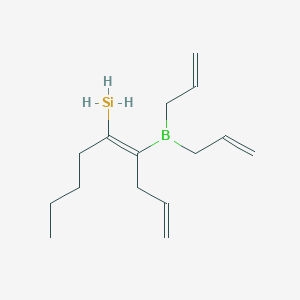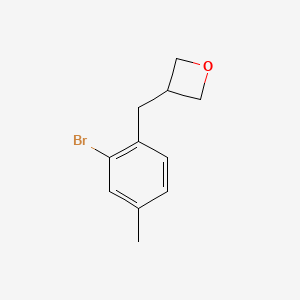
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a hydroxypropan-2-yl group and a trimethylsilyl group attached to the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone and an amide.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the trimethylsilyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
2-(2-Hydroxypropan-2-yl)-1,3-oxazole-4-carboxylic acid: Lacks the trimethylsilyl group.
5-(Trimethylsilyl)-1,3-oxazole-4-carboxylic acid: Lacks the hydroxypropan-2-yl group.
2-(2-Hydroxypropan-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid: Has a methyl group instead of the trimethylsilyl group.
Uniqueness
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the hydroxypropan-2-yl group and the trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications and synthetic strategies.
属性
CAS 编号 |
88400-30-0 |
|---|---|
分子式 |
C10H17NO4Si |
分子量 |
243.33 g/mol |
IUPAC 名称 |
2-(2-hydroxypropan-2-yl)-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO4Si/c1-10(2,14)9-11-6(7(12)13)8(15-9)16(3,4)5/h14H,1-5H3,(H,12,13) |
InChI 键 |
LTBVKTFIEVHVGW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC(=C(O1)[Si](C)(C)C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11868719.png)
![1-Methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11868728.png)


![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)




![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)


![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)

